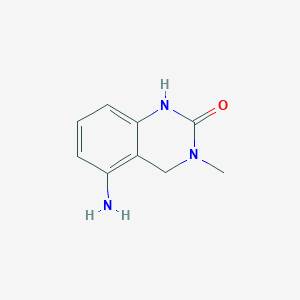

5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

5-amino-3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHFALOVYOBNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC=C2NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups onto the amino group.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

The compound has been identified as a promising candidate in the development of anticancer agents. Its derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cells. For instance, specific derivatives such as CA1-e and CA1-g exhibited IC50 values of 22.76 μM and 22.94 μM against A2780 cells, indicating potent anti-proliferative activity .

Cytotoxicity Studies

A study demonstrated that out of 19 synthesized dihydroquinazoline-2(1H)-one derivatives, many displayed low toxicity to normal cells while effectively inhibiting the growth of tumor cells. The structure-activity relationship (SAR) revealed that modifications at different positions on the quinazolinone ring significantly influenced the anticancer activity .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| CA1-e | A2780 | 22.76 |

| CA1-g | A2780 | 22.94 |

| CA1-c | HepG-2 | <50 |

| CA1-f | MDA-MB-231 | 70–90 |

Antimicrobial Activity

Inhibition of Pathogenic Bacteria

Research has indicated that derivatives of 5-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one may also possess antimicrobial properties. Certain compounds have been synthesized and tested for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The structural modifications made to the quinazolinone scaffold have been shown to enhance antimicrobial activity .

Case Study: Antitubercular Activity

In a study focused on antitubercular agents, compounds derived from quinazoline structures demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The lead compounds were designed to interact effectively with the InhA enzyme, a critical target in tuberculosis treatment .

Other Biological Activities

Antioxidant Potential

Some derivatives of this compound have also been evaluated for their antioxidant properties. For example, one derivative showed an IC50 value of 57.99 μM in antioxidant assays, suggesting potential utility in combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, compounds in the quinazolinone family can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The quinazolinone core allows for extensive substitution, influencing physical, spectroscopic, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs of 5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Key Observations :

- Substituent Effects: The amino group at position 5 (target compound) contrasts with bromo in GF22337 , which increases molecular weight and alters electronic properties. Halogen substituents (Cl, F) in analogs like 7v and 7y enhance polarity and may influence bioactivity .

- Methylene vs.

- Aromatic vs. Aliphatic Substituents : Cyclohexyl (7r) or benzyl (7p) groups at position 3 reduce polarity, as seen in lower melting points (138–140°C for 7r vs. >200°C for halogenated derivatives) .

Spectroscopic and Physical Properties

- NMR Trends: The NH proton in 3,4-dihydroquinazolin-2(1H)-ones consistently appears as a singlet near δ 10.0–10.5 ppm across analogs (e.g., 10.45 ppm for 7v, 10.44 ppm for 7y) .

- Melting Points : Halogenated derivatives (e.g., 7v, 7y) exhibit higher melting points (>200°C) due to increased intermolecular forces, while aliphatic-substituted analogs (e.g., 7r) melt at lower temperatures .

Biological Activity

5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article synthesizes current research findings on the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure. Its chemical formula is C_8H_10N_4O, and it features an amino group at position 5 and a methyl group at position 3. The unique structure contributes to its varied biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.98 |

| S. aureus ATCC 25923 | 3.90 | |

| Mycobacterium tuberculosis | <1.00 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies revealed its ability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 10 |

| MCF7 | 15 |

3. Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This activity is particularly relevant in conditions like acute lung injury and systemic inflammation.

4. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in models of neuroinflammation. It has been linked to the inhibition of microglial activation and reduction of reactive oxygen species (ROS) production, which are critical factors in neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in inflammatory pathways.

- Receptor Modulation : It interacts with specific receptors that mediate cellular responses to stress and inflammation.

- Cell Signaling Pathways : Modulation of signaling pathways related to apoptosis and cell proliferation plays a crucial role in its anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by , derivatives of quinazolinones were synthesized and tested against resistant bacterial strains. The results indicated that certain modifications increased antimicrobial potency significantly.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects observed in animal models subjected to induced neuroinflammation. The administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.